N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-3-chloroadamantane-1-carboxamide
Overview
Description
N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)-3-chloroadamantane-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzazepine ring system with an adamantane moiety, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)-3-chloroadamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the benzazepine intermediate through a series of cyclization reactions
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)-3-chloroadamantane-1-carboxamide can undergo various chemical reactions, including:
- Oxidation : This compound can be oxidized to form corresponding ketones or carboxylic acids.
- Reduction : Reduction reactions can convert the carbonyl groups into alcohols or amines.
- Substitution : Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
- Substitution : Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(11-acetyl-5,6-dihydrobenzob
- Chemistry : It can be used as a building block for the synthesis of more complex molecules.
- Biology : This compound may serve as a probe to study biological pathways and interactions.
- Medicine : It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
- Industry : The unique structural features of this compound make it suitable for use in materials science, such as the development of novel polymers or nanomaterials.
Mechanism of Action
The mechanism by which N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)-3-chloroadamantane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds:
- N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)-adamantane-1-carboxamide : Similar structure but lacks the chlorine atom.
- N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)-3-bromoadamantane-1-carboxamide : Similar structure with a bromine atom instead of chlorine.
Uniqueness: The presence of the chlorine atom in N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)-3-chloroadamantane-1-carboxamide can influence its chemical reactivity and biological activity, making it distinct from its analogs. This unique feature may enhance its potential as a pharmaceutical agent or a research tool.
Properties
IUPAC Name |
N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-3-chloroadamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O2/c1-17(31)30-23-5-3-2-4-20(23)6-7-21-8-9-22(11-24(21)30)29-25(32)26-12-18-10-19(13-26)15-27(28,14-18)16-26/h2-5,8-9,11,18-19H,6-7,10,12-16H2,1H3,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGKESZKKPEOCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)C45CC6CC(C4)CC(C6)(C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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